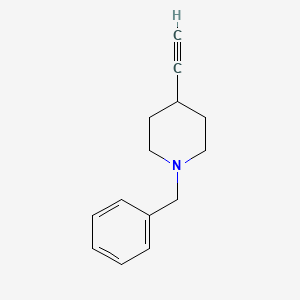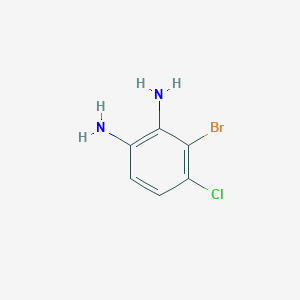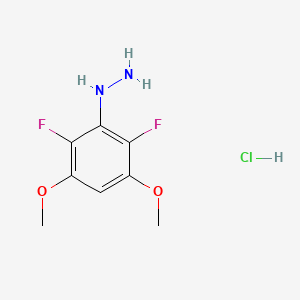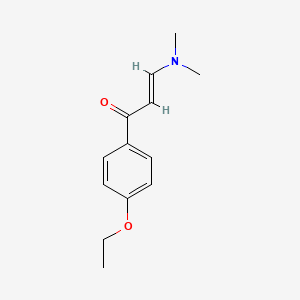
2-bromo-N-(2-chlorophenyl)propanamide
Overview
Description
2-Bromo-N-(2-chlorophenyl)propanamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-chlorophenyl group and the alpha carbon is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-chlorophenyl)propanamide typically involves the bromination of N-(2-chlorophenyl)propanamide. One common method is as follows:
Starting Material: N-(2-chlorophenyl)propanamide.
Reagent: Bromine (Br2).
Solvent: An inert solvent such as dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures to control the rate of bromination and to avoid side reactions.
The reaction proceeds via the electrophilic addition of bromine to the alpha carbon of the propanamide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-chlorophenyl)propanamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as a hydroxide ion (OH-) or an amine (NH2R).
Reduction: The compound can be reduced to form the corresponding amine, N-(2-chlorophenyl)propanamide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
-
Nucleophilic Substitution
- Reagents: Nucleophiles such as sodium hydroxide (NaOH) or amines.
- Conditions: Typically carried out in polar solvents like water or alcohols at elevated temperatures.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
- Conditions: Carried out under anhydrous conditions to prevent side reactions.
-
Hydrolysis
- Reagents: Acids (HCl) or bases (NaOH).
- Conditions: Heated under reflux to ensure complete hydrolysis.
Major Products Formed
Nucleophilic Substitution: Formation of substituted propanamides.
Reduction: Formation of N-(2-chlorophenyl)propanamide.
Hydrolysis: Formation of 2-chlorobenzoic acid and ammonia or amine.
Scientific Research Applications
2-Bromo-N-(2-chlorophenyl)propanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-chlorophenyl)propanamide depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms in the molecule can form strong interactions with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-chlorophenyl)propanamide: Similar structure but with the chlorine atom in the para position.
2-Bromo-N-(2-fluorophenyl)propanamide: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-Bromo-N-(2-chlorophenyl)propanamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. The presence of both halogen atoms can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-N-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIPVPEDGFBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)






![2-[(3-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3034539.png)

